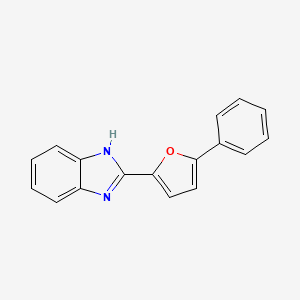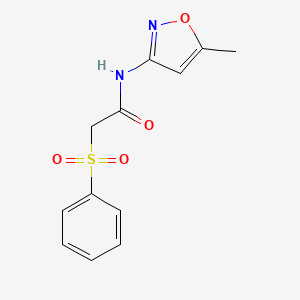![molecular formula C17H16F3NO2 B5731585 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, commonly known as MDPV, is a synthetic cathinone that is classified as a stimulant drug. It is a psychoactive substance that has been found to have a high potential for abuse and addiction. MDPV is a popular drug of abuse because it produces feelings of euphoria, increased energy, and heightened alertness. Due to its potent effects, MDPV has been banned in many countries, including the United States.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, MDPV increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, MDPV can also produce adverse effects, such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used in laboratory experiments to study its effects on the brain and behavior. Its potent effects make it a useful tool for investigating the mechanisms underlying drug addiction and abuse. However, due to its potential for abuse and addiction, MDPV must be handled with caution in laboratory settings.
Zukünftige Richtungen
Future research on MDPV should focus on developing new treatments for drug addiction and abuse. Studies should investigate the underlying mechanisms of MDPV addiction and identify potential targets for pharmacological intervention. Additionally, research should investigate the long-term effects of MDPV use on the brain and behavior, as well as the potential for MDPV to produce neurotoxicity.
Synthesemethoden
The synthesis of MDPV involves the reaction of p-methoxyphenylacetone with 3-(trifluoromethyl)phenylacetonitrile in the presence of a reducing agent. The reaction is typically carried out under acidic conditions, and the resulting product is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse. Studies have investigated the pharmacological properties of MDPV, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-7-5-12(6-8-15)16(22)9-10-21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUZCULWSDCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)


![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)

